

A Comprehensive Technical Guide to 3-Bromo-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzaldehyde

Cat. No.: B113158

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxybenzaldehyde, with the CAS Number 88275-87-0, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzaldehyde scaffold, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Bromo-2-methoxybenzaldehyde** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source
CAS Number	88275-87-0	[1][2][3][4]
Molecular Formula	C ₈ H ₇ BrO ₂	[1][3][4]
Molecular Weight	215.04 g/mol	[2][3]
Appearance	Solid	[5]
Melting Point	31 - 32 °C	[1]
Boiling Point	282.341 °C at 760 mmHg	[1]
Density	1.5 ± 0.1 g/cm ³	[1]
Refractive Index	1.585	[1]
Storage Conditions	Room temperature, stored under nitrogen	[1][3]

Safety Information: **3-Bromo-2-methoxybenzaldehyde** is classified as acutely toxic if swallowed (Category 4) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]

Synthesis of 3-Bromo-2-methoxybenzaldehyde

The primary synthetic route to **3-Bromo-2-methoxybenzaldehyde** involves the methylation of 3-bromo-2-hydroxybenzaldehyde. Several methods have been reported, utilizing different methylating agents and reaction conditions.

Experimental Protocols

This procedure is a common and effective method for the synthesis of **3-Bromo-2-methoxybenzaldehyde**.

Reactants:

- 3-bromo-2-hydroxybenzaldehyde

- Iodomethane (CH_3I)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in DMF (164 mL), add potassium carbonate (13.51 g, 97.75 mmol) and iodomethane (2.43 mL, 39.1 mmol).[\[1\]](#)
- Stir the reaction mixture at room temperature for 18 hours.[\[1\]](#)
- Pour the mixture into a 1 N HCl solution and extract the aqueous layer with ethyl acetate.[\[1\]](#)
- Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate in vacuo to yield the product.[\[1\]](#)

An alternative solvent for the methylation reaction is acetone.

Reactants:

- 3-bromo-2-hydroxybenzaldehyde
- Iodomethane (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone
- Ethyl acetate
- Saturated aqueous sodium bicarbonate

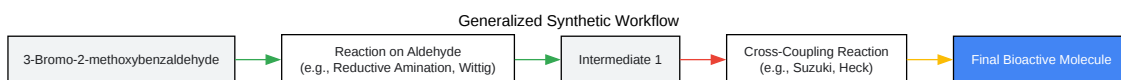
Procedure:

- Dissolve 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in acetone (200 ml).[1]
- Add iodomethane (5.3 g, 37.34 mmol) and potassium carbonate (5.2 g, 37.63 mmol) to the solution.[1]
- Heat the mixture to 60°C for 2 hours.[1]
- Cool the reaction to room temperature and filter.[1]
- Concentrate the filtrate to dryness and re-dissolve the residue in ethyl acetate.[1]
- Wash the ethyl acetate solution with saturated aqueous sodium bicarbonate and dry over magnesium sulfate to obtain the product.[1]

Applications in Research and Drug Development

As a functionalized benzaldehyde, **3-Bromo-2-methoxybenzaldehyde** is a useful building block for the synthesis of more complex molecules, including those with potential biological activity. Its classification as a pharmaceutical intermediate suggests its utility in the drug discovery pipeline.[1] The presence of the aldehyde group allows for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromo- and methoxy-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.

While specific, named pharmaceutical agents directly synthesized from **3-Bromo-2-methoxybenzaldehyde** are not prominently documented in publicly available literature, its structural motifs are present in various bioactive compounds. The following diagram illustrates a generalized synthetic workflow where this compound can serve as a key starting material.



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Generalized Synthetic Workflow

This workflow highlights the logical progression from the starting material to a potential drug candidate. The aldehyde functionality is first transformed, followed by a modification at the bromine-substituted position to build molecular complexity.

Conclusion

3-Bromo-2-methoxybenzaldehyde is a readily synthesizable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthetic protocols make it a valuable tool for medicinal chemists and researchers in drug development. While direct applications in marketed drugs are not widely reported, its potential as a scaffold for the synthesis of novel bioactive compounds remains a promising area for future research. The strategic combination of reactive functional groups on a stable aromatic core ensures its continued relevance in the field of organic synthesis.

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